molecular formula C11H10BrNO3 B1414630 Ethyl 4-bromo-2-cyano-6-methoxybenzoate CAS No. 1807080-84-7

Ethyl 4-bromo-2-cyano-6-methoxybenzoate

Cat. No.: B1414630
CAS No.: 1807080-84-7
M. Wt: 284.11 g/mol
InChI Key: HHEXSZXHVWMMPW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-6-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a cyano group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-6-methoxybenzoate typically involves the esterification of 4-bromo-2-cyano-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-bromo-2-cyano-6-methoxybenzoic acid+ethanolH2SO4Ethyl 4-bromo-2-cyano-6-methoxybenzoate+H2O\text{4-bromo-2-cyano-6-methoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-bromo-2-cyano-6-methoxybenzoic acid+ethanolH2​SO4​​Ethyl 4-bromo-2-cyano-6-methoxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.

    Hydrolysis: 4-bromo-2-cyano-6-methoxybenzoic acid.

    Reduction: Ethyl 4-amino-2-cyano-6-methoxybenzoate.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and bromine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-2-cyano-5-methoxybenzoate
  • Ethyl 2-bromo-4-cyano-6-methoxybenzoate
  • Methyl 4-bromo-2-cyano-6-methoxybenzoate

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can significantly affect its reactivity and interactions with other molecules. The combination of a bromine atom, cyano group, and methoxy group in the 4, 2, and 6 positions, respectively, provides distinct chemical properties that can be leveraged in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-7(6-13)4-8(12)5-9(10)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEXSZXHVWMMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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